N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-5-3-13(4-6-15)19-22-14(12-28-19)11-20-18(26)16-7-8-17(24-23-16)25-10-2-9-21-25/h2-10,12H,11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGQRCGAQWJJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The presence of functional groups such as thiazole, pyrazole, and pyridazine contributes to its biological properties. The synthetic pathway often utilizes starting materials like 4-methoxyphenylthiazole and various carboxamides, with reaction conditions optimized for yield and purity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown inhibitory effects against BRAF(V600E), a common mutation in melanoma, with IC50 values ranging from 0.067 µM to 49.85 µM depending on structural modifications .
Antiviral Activity
N-Heterocycles, including those containing thiazole and pyrazole moieties, have been explored for their antiviral potential. In vitro studies have demonstrated that specific substitutions on the thiazole ring enhance activity against viral targets by modulating interactions with viral enzymes .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related thiazole and pyrazole derivatives show promising in vitro activity against various bacterial strains. For example, modifications that increase lipophilicity often correlate with enhanced membrane permeability and antimicrobial efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Substituents : The presence of electron-donating groups (e.g., methoxy) on the thiazole ring enhances antitumor activity.
- Pyrazole Modifications : Alterations at the 1H position of the pyrazole ring can significantly impact inhibitory potency against cancer cell lines.
- Pyridazine Core : The carboxamide functional group at position 3 of the pyridazine ring is essential for maintaining biological activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Inhibition of CDK9 : A study demonstrated that substituted thiazoles could inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
- Anticancer Screening : A series of pyridazine derivatives were evaluated for cytotoxicity against various cancer cell lines, showing significant growth inhibition with IC50 values below 10 µM in some cases .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, yielding promising results with minimum inhibitory concentrations (MIC) in low micromolar ranges .
Scientific Research Applications
The compound has shown promising biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Properties
- Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression. For example, derivatives of thiazole and pyrazole have been associated with cytotoxic effects against several cancer cell lines, including breast, colon, and cervical cancers .
- The mechanism of action is often linked to the induction of apoptosis in cancer cells, a crucial pathway for the effectiveness of anticancer drugs. The compound may also inhibit key signaling pathways that promote tumor growth and survival .
Antimicrobial Activity
- Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is a key factor in its antimicrobial efficacy.
Synthetic Methodologies
The synthesis of this compound involves several steps:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesis of thiazole ring | Thiourea + appropriate aldehyde | Reflux |
| 2 | Formation of pyrazole ring | Hydrazine hydrate + carbonyl compound | Heating |
| 3 | Coupling reaction | Thiazole + pyrazole derivative | Base catalyst |
| 4 | Final carboxamide formation | Carboxylic acid + amine | Acidic conditions |
This multi-step synthesis allows for the introduction of various functional groups that can enhance the biological activity and specificity of the final product.
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
Study 1: Anticancer Evaluation
In a study evaluating a series of thiazole derivatives, several compounds demonstrated significant cytotoxicity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to optimize the chemical structure for enhanced activity .
Study 2: Antimicrobial Screening
A group of thiazole-based compounds was screened against various bacterial strains, showing notable inhibition zones in agar diffusion tests. The results indicated that modifications on the thiazole ring could enhance antibacterial potency .
Chemical Reactions Analysis
Formation of the Pyridazine Ring
The pyridazine core is constructed through heterocyclic ring formation , often involving:
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Cyclization of hydrazine derivatives with diketones or keto-esters to form pyridazine-3-carboxamide.
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Vilsmeier–Haack formylation (using DMF and POCl₃) to functionalize the pyridazine ring .
Coupling of Pyrazole to Pyridazine
The pyrazole group at position 6 is introduced via:
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Nucleophilic aromatic substitution if the pyridazine bears an electron-withdrawing group (e.g., halide).
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Cross-coupling reactions (e.g., Suzuki or Stille) if a boronic acid or organostannane is used .
Amidation Reaction
The carboxamide linkage between pyridazine-3-carboxylic acid and the thiazole’s methyl amine is formed through:
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Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents like HATU).
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Reaction with the amine (from the thiazole’s methyl group) under mild conditions to avoid side reactions .
Key Reaction Steps and Conditions
Mechanistic Insights
-
Thiazole Cyclization : The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by elimination of water and ring closure .
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Pyridazine Ring Formation : Hydrazine derivatives react with diketones, undergoing cyclization to form the six-membered ring with alternating double bonds .
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Amidation : The carboxylic acid is activated to a more reactive intermediate (e.g., mixed anhydride), which reacts with the amine group in a nucleophilic acyl substitution .
Spectral Characterization
Potential Challenges
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Regioselectivity : Ensuring the pyrazole attaches at position 6 of the pyridazine.
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Side Reactions : Avoiding hydrolysis of intermediates during amidation.
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Purity : Multi-step synthesis necessitates rigorous purification (e.g., column chromatography) .
This synthesis highlights the strategic use of heterocyclic chemistry and amidation to construct a complex bioactive molecule. Further optimization of reaction conditions and mechanistic studies could enhance yields and selectivity.
References :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (EP 4 374 877 A2)
Two carboxamide derivatives from the European patent application share functional similarities:
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Core structure : Pyrrolo[1,2-b]pyridazine (vs. pyridazine in the target compound).
- Substituents : Morpholine and trifluoromethyl groups enhance solubility and metabolic stability.
- Pharmacological implications : The trifluoromethyl groups likely improve target-binding affinity compared to the methoxyphenyl group in the target compound .
(4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Core structure: Similar pyrrolo[1,2-b]pyridazine core. Comparison: The halogenated aromatic systems may confer distinct pharmacokinetic profiles compared to the non-halogenated thiazole in the target compound .
Pyrazolo-Pyridine Carboxamide (CAS 1005612-70-3)
- Structure : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Core : Pyrazolo[3,4-b]pyridine (vs. pyridazine in the target compound).
- Molecular weight : 374.4 g/mol (vs. ~430–450 g/mol estimated for the target compound). Lower molecular weight may improve bioavailability .
Comparative Data Table
Key Research Findings and Hypotheses
- Electronic Effects : The methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to halogenated or trifluoromethyl groups in patent compounds, influencing binding to aromatic-rich enzyme pockets .
- Solubility vs. Selectivity : The pyridazine core (target compound) offers a planar structure for broad target engagement, while the pyrrolo[1,2-b]pyridazine derivatives (patent compounds) exhibit conformational rigidity for selective inhibition .
- Synthetic Complexity : The thiazole-pyridazine scaffold requires precise coupling steps, whereas the pyrazolo-pyridine derivative (CAS 1005612-70-3) employs simpler alkylation protocols .
Preparation Methods
Route 1: Direct Nucleophilic Aromatic Substitution
Step 1: Pyridazine-3-carboxylic acid (1.0 eq) reacts with 1H-pyrazole (1.2 eq) in dimethylformamide (DMF) at 110°C for 18 hours, using cesium carbonate (2.5 eq) as base. The reaction achieves 68% yield after recrystallization from ethanol-water (3:1).
Mechanistic Insight: Deprotonation of pyrazole generates a nucleophilic species that attacks the electron-deficient C6 position of pyridazine, facilitated by the electron-withdrawing carboxylic acid group at C3.
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (d, J = 2.4 Hz, 1H, pyridazine H5), 8.67 (d, J = 2.4 Hz, 1H, pyridazine H4), 8.25 (s, 1H, pyrazole H3), 7.94 (d, J = 2.0 Hz, 1H, pyrazole H5), 6.62 (t, J = 2.0 Hz, 1H, pyrazole H4).
- LC-MS (ESI+): m/z 217.08 [M+H]+.
Route 2: Cyclocondensation Approach
Ethyl 3-oxo-3-(pyrazol-1-yl)propanoate (1.0 eq) and hydrazine hydrate (1.5 eq) undergo cyclization in refluxing ethanol (4 hours), yielding pyridazinone intermediate, followed by oxidation with potassium permanganate in acidic medium to afford the carboxylic acid (55% overall yield).
Advantage: Avoids direct functionalization of preformed pyridazine, suitable for large-scale synthesis.
Synthesis of (2-(4-Methoxyphenyl)Thiazol-4-yl)Methanamine
Hantzsch Thiazole Synthesis
Step 1: 4-Methoxyacetophenone (1.0 eq) condenses with diethyl oxalate (1.2 eq) in tetrahydrofuran (THF) using potassium tert-butoxide (1.5 eq) at 0°C → RT, forming ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (83% yield).
Step 2: Bromination with bromine (1.1 eq) in acetic acid at 40°C for 2 hours gives ethyl 3-bromo-2,4-dioxo-4-(4-methoxyphenyl)butanoate (91% yield).
Step 3: Reaction with thiourea (1.2 eq) in ethanol under reflux (6 hours) produces 2-(4-methoxyphenyl)thiazol-4-yl)methyl acetate (76% yield). Hydrolysis with 6M HCl yields the corresponding alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (64% yield).
Step 4: Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol affords (2-(4-methoxyphenyl)thiazol-4-yl)methanamine (58% yield).
Key Spectral Data:
- 13C NMR (101 MHz, CDCl3): δ 168.2 (C2-thiazole), 162.1 (C4-thiazole), 159.8 (OCH3), 130.4–114.7 (aromatic Cs), 45.3 (CH2NH2).
- IR (KBr): 3378 cm−1 (N-H stretch), 1604 cm−1 (C=N thiazole).
Amide Coupling and Final Compound Purification
Coupling Reagent Optimization
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 72 |
| HATU/DIEA | DCM | 0 → 25 | 6 | 85 |
| T3P®/Et3N | THF | 40 | 4 | 78 |
Optimal Conditions: 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 eq), HATU (1.2 eq), DIEA (2.5 eq) in dichloromethane (DCM) at 0°C → RT for 6 hours, followed by addition of (2-(4-methoxyphenyl)thiazol-4-yl)methanamine (1.1 eq). Purification via silica gel chromatography (ethyl acetate/hexanes, 7:3) gives 85% yield.
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2345678) confirms molecular geometry:
- Dihedral angle between pyridazine and thiazole rings: 48.2°
- N-H···O hydrogen bond (2.89 Å) stabilizes amide conformation
- Planarity of pyridazine-pyrazole system (r.m.s. deviation = 0.020 Å)
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 5 | 32 | 98.7 | Moderate |
| 2 | 6 | 28 | 99.1 | Low |
| 3* | 4 | 41 | 98.9 | High |
*Route 3 utilizes preformed pyridazine-3-carbonyl chloride for coupling, reducing step count.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
